molecular formula C21H19N5O2 B2907406 6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1164459-25-9

6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2907406
CAS No.: 1164459-25-9
M. Wt: 373.416
InChI Key: ORTHSCIMZZQMPQ-RMKNXTFCSA-N
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Description

6-Cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic small molecule belonging to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class. This compound is structurally characterized by:

  • A 4-ethoxyphenyl substituent at position 3, critical for antiviral activity against chikungunya virus (CHIKV) by targeting the viral nsP1 protein, a key enzyme in the RNA capping machinery .

Preclinical studies suggest this compound inhibits CHIKV replication with EC₅₀ values in the low micromolar range and high selectivity indices (SI > 100), indicating minimal cytotoxicity . Its mechanism involves disrupting nsP1’s methyltransferase activity, thereby preventing viral mRNA maturation and replication .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-28-18-12-10-17(11-13-18)26-20-19(23-24-26)21(27)25(15-22-20)14-6-9-16-7-4-3-5-8-16/h3-13,15H,2,14H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTHSCIMZZQMPQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=CC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines under specific conditions.

    Introduction of the cinnamyl group: This step often involves the use of cinnamyl chloride or cinnamyl bromide in the presence of a base to facilitate the substitution reaction.

    Attachment of the ethoxyphenyl group: This can be done through etherification reactions using ethoxyphenyl halides and suitable catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as proliferation, differentiation, and apoptosis. The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow it to fit into the active sites of the enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

The 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class includes several derivatives with modifications at positions 3 and 5. Key analogues and their properties are summarized below:

Key Findings from Comparative Analysis

Substituent Effects on Antiviral Activity

  • Position 3 Modifications :
  • The 4-ethoxyphenyl group in the target compound offers comparable activity to MADTP-314 (EC₅₀ ~1–5 μM vs. 2.5 μM) but may improve metabolic stability due to the ethoxy group’s resistance to oxidative degradation .
  • Meta-substituted aryl rings (e.g., 3-acetylphenyl in MADTP-314) are essential for binding to nsP1, as para-substitutions (e.g., 4-chlorobenzyl in ) show reduced activity .
    • Position 6 Modifications :
  • The cinnamyl group in the target compound may enhance cell permeability compared to smaller alkyl groups (e.g., methyl in MADTP-314) but could increase susceptibility to esterase-mediated hydrolysis .
  • Ethyl substituents (e.g., Compound 2) improve potency (EC₅₀ 0.8 μM) but may reduce selectivity due to off-target interactions .

Resistance Profiles Mutations P34S and T246A in CHIKV nsP1 confer resistance to MADTP-series compounds, including the target molecule, by altering the methyltransferase active site .

Selectivity and Toxicity

  • The target compound and MADTP-314 exhibit high selectivity (SI > 100) for CHIKV over host cells and other Togaviridae viruses (e.g., Sindbis virus) .
  • In contrast, Compound 2 (SI = 600) demonstrates superior selectivity, likely due to its smaller ethyl group minimizing off-target effects .

Biological Activity

6-Cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel compound belonging to the class of triazolopyrimidines. Its unique structure, featuring a fused triazole and pyrimidine ring system, suggests potential biological activities that may be beneficial in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5OC_{19}H_{19}N_5O, with a molecular weight of approximately 329.36 g/mol. The compound features a triazole ring fused with a pyrimidine ring and is substituted with a cinnamyl group and an ethoxyphenyl group. This structural complexity allows for various interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related triazolopyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis pathways .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. It has been suggested that triazolopyrimidine derivatives can act as kinase inhibitors, which play crucial roles in cancer progression and treatment resistance. For example, inhibition of LRRK2 kinase activity has been linked to reduced tumor growth and enhanced sensitivity to chemotherapy in preclinical models .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. The compound was tested against colorectal cancer cells where it showed a dose-dependent reduction in proliferation rates.

In Vivo Studies

In vivo studies using mouse models have indicated that the administration of similar triazolopyrimidine compounds can lead to reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound may possess potent antitumor activity through systemic administration .

Data Tables

Biological Activity Effect Reference
Cell Proliferation InhibitionSignificant reduction in cancer cell viability
Induction of ApoptosisIncreased apoptosis markers in treated cells
Tumor Size Reduction (In Vivo)Decreased tumor volume in animal models

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 6-cinnamyl-3-(4-ethoxyphenyl)triazolo-pyrimidinone?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of triazole precursors with pyrimidine derivatives. Key steps and conditions include:

  • Cyclization: Use of triethylamine in DMF at 120°C for 10–12 hours to form the triazolo-pyrimidine core .
  • Substituent Introduction: Alkylation or acylation reactions under reflux (e.g., THF at 60°C) to attach the cinnamyl and 4-ethoxyphenyl groups .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/DMF) to achieve >90% purity .

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsTemperatureSolventYield Range
CyclizationTriethylamine, DMF120°CDMF60–75%
AlkylationK₂CO₃, KI60°CTHF50–65%
PurificationEthanol/DMFRTEthanol>90% purity

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of triazolo-pyrimidine derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., distinguishing N1 vs. N2 substitution) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H···O/N motifs) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing triazolo-pyrimidine derivatives with complex substituents?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts for cross-coupling reactions to improve efficiency .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control: Gradual heating (e.g., 80°C → 120°C) minimizes side reactions during cyclization .
  • In-line Monitoring: Use TLC or HPLC to track reaction progress and adjust stoichiometry .

Q. What experimental strategies are recommended for elucidating the binding mechanisms of triazolo-pyrimidine derivatives with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values for enzyme inhibition) .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular Docking: Computational modeling predicts binding poses (e.g., interactions with kinase active sites) .
  • Mutagenesis Studies: Identify critical residues in target proteins via alanine scanning .

Q. How should conflicting data on the biological activities of triazolo-pyrimidine derivatives be methodologically addressed?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Structural Validation: Confirm compound purity (>95% by HPLC) and stability (e.g., DSC for thermal analysis) .
  • Dose-Response Curves: Compare IC₅₀ values across studies to assess potency variability .
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., correlation between substituents and activity) .

Q. What are the challenges in achieving regioselectivity during the synthesis of triazolo-pyrimidine derivatives, and how can they be mitigated?

Methodological Answer:

  • Challenge: Competing N1 vs. N2 substitution in triazole rings due to similar reactivity .
  • Mitigation Strategies:
    • Use sterically hindered bases (e.g., DBU) to favor N1 substitution .
    • Employ protecting groups (e.g., Boc) for selective functionalization .
    • Monitor reaction progress with ¹H NMR to detect regiochemical outcomes early .

Q. Table 2: Comparative Biological Activities of Triazolo-Pyrimidine Derivatives

Compound SubstituentsTargetReported Activity (IC₅₀)Study Reference
4-Chlorophenyl, isopropylTyrosine kinase0.8 µM
3-Fluorophenyl, methoxyethylAurora kinase B1.2 µM
4-Ethoxyphenyl, cinnamylPDE55.3 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.